2-(3-(Trifluoromethyl)phenyl)propan-2-ol
Description
Significance of Trifluoromethylated Organic Compounds in Modern Chemical Science
Trifluoromethylated organic compounds, characterized by the presence of a -CF3 group, have become indispensable in modern chemical science. The trifluoromethyl group imparts a range of desirable properties to an organic molecule, making it a crucial substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. google.comjelsciences.com
The significance of the trifluoromethyl group stems from several key characteristics:
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. google.comlookchem.com This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. google.com This enhanced stability can increase the half-life and bioavailability of a drug molecule. google.comgoogle.com
Lipophilicity: The trifluoromethyl group is highly lipophilic (fat-soluble), which can significantly enhance a molecule's ability to permeate biological membranes. google.comgoogle.com This property is critical for the absorption and distribution of therapeutic agents within the body.
Electronic Effects: As a strongly electron-withdrawing group, the -CF3 moiety can profoundly influence the electronic properties of the molecule to which it is attached. google.comgoogleapis.com It can alter the acidity or basicity of nearby functional groups and modulate the reactivity of aromatic rings. google.com
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a methyl group or a chlorine atom. This substitution can lead to improved target binding affinity and selectivity by altering the steric and electronic profile of a lead compound. google.com
These properties have led to the incorporation of the trifluoromethyl group into a wide array of commercially successful products, including pharmaceuticals like fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex), as well as various herbicides and insecticides. The ongoing development of new trifluoromethylation methods remains an active and important area of research in synthetic organic chemistry. nih.govmdpi.com
Overview of Tertiary Alcohols within Aromatic Systems
Tertiary alcohols are organic compounds in which a hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. When one of these carbon substituents is an aromatic ring, the compound is classified as a tertiary benzylic alcohol. 2-(3-(Trifluoromethyl)phenyl)propan-2-ol is an example of such a structure.
The reactivity of tertiary alcohols is distinct from that of primary or secondary alcohols. Key characteristics include:
Resistance to Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. guidechem.com
Susceptibility to Dehydration: In the presence of strong acids, tertiary alcohols readily undergo dehydration (loss of a water molecule) to form alkenes. This process typically proceeds via a stable tertiary carbocation intermediate, making the reaction more facile for tertiary alcohols compared to primary or secondary ones.
Nucleophilic Substitution: The conversion of the hydroxyl group into a good leaving group (e.g., by protonation or conversion to a tosylate) allows for nucleophilic substitution reactions. For tertiary alcohols, these reactions typically proceed through an SN1 mechanism involving a carbocation intermediate.
The synthesis of tertiary alcohols is commonly achieved through the reaction of a ketone with an organometallic reagent, such as a Grignard reagent or an organolithium reagent. nih.gov For a tertiary benzylic alcohol like this compound, a common synthetic route would involve the reaction of 3'-(trifluoromethyl)acetophenone (B147564) with a methyl Grignard reagent (e.g., methylmagnesium bromide).
Positioning of this compound in Contemporary Organic Synthesis Research
While its isomers, such as 1-(3-(trifluoromethyl)phenyl)propan-2-ol (B1208905) and 3-(3-(trifluoromethyl)phenyl)propan-1-ol (B128414), are documented as key intermediates in the synthesis of pharmaceuticals like fenfluramine (B1217885) and cinacalcet (B1662232) respectively, specific research applications for this compound are not widely reported in publicly available literature. lookchem.comgoogle.comnih.gov However, based on its structure, its potential role in organic synthesis can be inferred.
As a tertiary benzylic alcohol, this compound can serve as a precursor to other molecules. For instance, its dehydration would lead to the formation of 1-(prop-1-en-2-yl)-3-(trifluoromethyl)benzene, a substituted styrene (B11656) derivative. Such trifluoromethylated styrenes can be valuable monomers for polymerization or building blocks in further synthetic transformations.
The compound combines the structural features of a tertiary alcohol and a trifluoromethylated phenyl ring, making it a potentially valuable building block for creating more complex molecules with specific, pre-defined properties. The presence of the trifluoromethyl group at the meta-position of the phenyl ring provides a site of high chemical and metabolic stability, while the tertiary alcohol offers a reactive handle for further functionalization.
Below are the physicochemical properties of this compound based on available data. uni.lu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₃O |
| Molecular Weight | 204.19 g/mol |
| Monoisotopic Mass | 204.0762 Da |
| Predicted XlogP | 2.7 |
| InChI Key | BMUCYRUWKGJHFA-UHFFFAOYSA-N |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.08348 | 139.9 |
| [M+Na]⁺ | 227.06542 | 148.5 |
| [M-H]⁻ | 203.06892 | 138.7 |
| [M+NH₄]⁺ | 222.11002 | 158.6 |
| [M+K]⁺ | 243.03936 | 145.6 |
| [M+H-H₂O]⁺ | 187.07346 | 132.9 |
Data sourced from computational predictions. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCYRUWKGJHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-11-1 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Trifluoromethyl Phenyl Propan 2 Ol
Established Synthetic Pathways to Tertiary Alcohols
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. For a molecule such as 2-(3-(trifluoromethyl)phenyl)propan-2-ol, the most direct methods involve the addition of methyl nucleophiles to an appropriate carbonyl precursor.
Grignard Reaction-Based Syntheses
The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and is widely used to synthesize alcohols. organic-chemistry.org This method involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. acs.orgmasterorganicchemistry.com
Two primary Grignard-based routes can be envisioned for the synthesis of this compound:
Addition to a Ketone: The most direct approach involves the reaction of 3'-(trifluoromethyl)acetophenone (B147564) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. chemistrysteps.com
Addition to an Ester: Alternatively, the target compound can be synthesized from an ester of 3-(trifluoromethyl)benzoic acid, for example, methyl 3-(trifluoromethyl)benzoate. This reaction requires two equivalents of the methyl Grignard reagent. The first equivalent adds to the ester to form a tetrahedral intermediate, which then collapses to form 3'-(trifluoromethyl)acetophenone. This ketone intermediate is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup. masterorganicchemistry.com
Table 1: Comparison of Grignard Reaction Pathways
| Feature | Pathway 1: Ketone Precursor | Pathway 2: Ester Precursor |
| Precursor | 3'-(Trifluoromethyl)acetophenone | Methyl 3-(trifluoromethyl)benzoate |
| Grignard Reagent | Methylmagnesium Halide (e.g., CH₃MgBr) | Methylmagnesium Halide (e.g., CH₃MgBr) |
| Stoichiometry | 1 equivalent | 2 equivalents |
| Intermediate | Magnesium alkoxide | 3'-(Trifluoromethyl)acetophenone |
| Advantages | More direct, higher atom economy | Utilizes a more oxidized starting material |
| Disadvantages | Requires synthesis of the ketone precursor | Requires an additional equivalent of Grignard reagent |
Organolithium Reagent Mediated Approaches
Organolithium reagents, such as methyllithium (B1224462) (CH₃Li), are more reactive than their Grignard counterparts and serve as powerful nucleophiles for the synthesis of alcohols from carbonyl compounds. libretexts.org The mechanism involves the nucleophilic addition of the organolithium reagent to the carbonyl carbon. masterorganicchemistry.comyoutube.com
Similar to Grignard reagents, methyllithium can be used to synthesize this compound by reacting it with 3'-(trifluoromethyl)acetophenone. wikipedia.org Due to their high reactivity, organolithium reagents are particularly effective, though they are less selective and more basic than Grignard reagents, which requires careful control of reaction conditions, especially with substrates that have acidic protons. libretexts.org When sterically hindered ketones are used, alkyllithium reagents are less prone to cause reduction of the carbonyl group compared to Grignard reagents, making them advantageous for synthesizing substituted alcohols. wikipedia.org
Table 2: Reactivity of Organometallic Reagents with Carbonyls
| Carbonyl Substrate | Organometallic Reagent | Product after Workup |
| Formaldehyde | R-Li or R-MgX | Primary Alcohol |
| Aldehyde | R-Li or R-MgX | Secondary Alcohol |
| Ketone | R-Li or R-MgX | Tertiary Alcohol pearson.com |
| Ester | 2 equiv. R-Li or R-MgX | Tertiary Alcohol |
| Carboxylic Acid | R-Li or R-MgX | Deprotonation (no addition) |
Reduction of Ketone Precursors
The reduction of carbonyl compounds is a common method for producing alcohols. wikipedia.org Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce aldehydes and ketones. pearson.comchadsprep.com
However, for the synthesis of the target tertiary alcohol, this compound, this method is not directly applicable in a single step. The reduction of the logical ketone precursor, 3'-(trifluoromethyl)acetophenone, with reagents such as NaBH₄ or LiAlH₄ would yield the corresponding secondary alcohol, 1-(3-(trifluoromethyl)phenyl)ethanol. openochem.org The formation of a tertiary alcohol via reduction is not possible from a simple ketone precursor as it requires the addition of a carbon-based group, not just hydrogen. openochem.org
While biocatalytic asymmetric reduction of similar ketones has been studied to produce chiral secondary alcohols, this further highlights that reduction pathways lead to secondary, not tertiary, alcohols. nih.gov
Table 3: Common Reagents for Ketone Reduction
| Reducing Agent | Formula | Typical Solvents | Substrate Selectivity |
| Sodium Borohydride | NaBH₄ | Protic (e.g., ethanol, water) | Aldehydes, Ketones wikipedia.org |
| Lithium Aluminum Hydride | LiAlH₄ | Aprotic (e.g., THF, diethyl ether) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides openochem.org |
Fluorine-Specific Methodologies Applicable to Trifluoromethylated Alcohols
The introduction of trifluoromethyl (CF₃) groups into organic molecules is of significant interest in medicinal and materials chemistry. This has led to the development of specialized trifluoromethylation reactions. While the most direct syntheses of this compound start with a trifluoromethylated precursor, these general fluorine-specific methods are crucial for the broader synthesis of trifluoromethylated alcohols.
Nucleophilic Trifluoromethylation Strategies
Nucleophilic trifluoromethylation involves the reaction of a carbonyl compound with a reagent that acts as a source of the trifluoromethyl anion (CF₃⁻). semanticscholar.orgwikipedia.org The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. sigmaaldrich.comwikipedia.org
The reaction is typically initiated by a nucleophilic activator, such as a fluoride (B91410) salt (e.g., TBAF), which attacks the silicon atom of TMSCF₃, liberating the trifluoromethyl anion. semanticscholar.org This anion then adds to an electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent desilylation step during workup yields the trifluoromethylated alcohol. semanticscholar.orgorganic-chemistry.org This strategy is a powerful tool for creating tertiary alcohols bearing a CF₃ group directly attached to the carbinol carbon.
Table 4: Common Nucleophilic Trifluoromethylating Agents
| Reagent Name | Formula | Key Features |
| Ruppert-Prakash Reagent | CF₃Si(CH₃)₃ | Widely used, requires nucleophilic activation (e.g., F⁻) sigmaaldrich.comwikipedia.org |
| Trifluoromethane (Fluoroform) | HCF₃ | Inexpensive gas, requires a strong base for deprotonation |
| Sodium trifluoromethanesulfinate | CF₃SO₂Na | Acts as a source of CF₃ radical or anion under specific conditions |
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation introduces a CF₃ group by reacting a nucleophilic substrate with a reagent that serves as a source of an electrophilic trifluoromethyl species ("CF₃⁺"). nih.gov These reagents are typically hypervalent iodine compounds or sulfonium salts. beilstein-journals.orgresearchgate.net
Prominent examples of electrophilic trifluoromethylating agents include Togni's reagents (hypervalent iodine-CF₃ reagents) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). beilstein-journals.orgchem-station.com These reagents can trifluoromethylate a wide range of nucleophiles, including the enolates of ketones, to generate α-trifluoromethylated carbonyl compounds. While not a direct route to the target molecule, this methodology is fundamental for creating precursors to other complex trifluoromethylated structures. For instance, an enolate could be trifluoromethylated, and subsequent reactions could build the desired alcohol functionality. Some of these reagents can also be used for the direct O-trifluoromethylation of alcohols under specific catalytic conditions. bohrium.comnih.gov
Table 5: Common Electrophilic Trifluoromethylating Agents
| Reagent Class | Example | Key Features |
| Hypervalent Iodine Reagents | Togni's Reagents | Mild, versatile, commercially available beilstein-journals.orgnih.gov |
| Sulfonium Salts | Umemoto's Reagents | Powerful, suitable for a wide range of nucleophiles beilstein-journals.orgresearchgate.net |
| Sulfoximinium Salts | Shibata's Reagent | Acts as a CF₃ transfer agent via nucleophilic attack at the CF₃ group beilstein-journals.org |
Stereoselective and Asymmetric Synthesis of Related Chiral Propanol (B110389) Derivatives
The synthesis of specific stereoisomers of chiral alcohols is crucial in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit varied biological activities. While this compound is achiral, the methodologies for producing related chiral propanol derivatives are highly relevant and demonstrate advanced synthetic strategies.
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms.
For derivatives related to the target compound, such as rac-1-(3-trifluoromethylphenyl)propan-2-ol, enzymatic resolution has been shown to be highly effective. researchgate.net Lipases from Candida antarctica and Mucor miehei are efficient catalysts for the enantioselective esterification of this racemic secondary alcohol. researchgate.net This process yields enantiomerically enriched alcohols and esters, which can serve as precursors for other chiral molecules. researchgate.net The efficiency of such resolutions is often evaluated by the enantiomeric ratio (E value), with higher values indicating better selectivity. Biocatalytic processes are increasingly favored over classical chemical methods due to their high selectivity (stereo-, chemo-, and regio-), and their ability to operate under mild conditions. nih.gov The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), is common as it simplifies catalyst recovery and reuse. nih.gov
Table 1: Examples of Enzymatic Resolution of Related Chiral Alcohols
| Enzyme Source | Substrate | Reaction Type | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (Novozym 435) | (±)-1-Phenyl-2-propyn-1-ol | Trans-esterification | Vinyl Acetate (B1210297) | n-Hexane | 48.78 | 93.25% |
This table is generated based on data for related chiral propanol derivatives to illustrate the applicability of the technique. nih.govnih.gov
Asymmetric catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the formation of a single, desired enantiomer from a prochiral substrate. This approach is often more atom-economical than resolution techniques. The introduction of fluorine-containing groups into molecules can significantly alter their physical and biological properties. researchgate.net
The synthesis of chiral tertiary alcohols containing fluoroalkyl groups is an area of active research. Copper(I)-catalyzed asymmetric addition of nucleophiles to fluoroalkyl ketones is a viable strategy. For instance, the three-component reaction of bis(pinacolato)diboron, 1,3-enynes, and fluoroalkyl ketones can produce chiral fluoroalkyl tertiary alcohols with high enantioselectivity. acs.org Catalytic asymmetric propargylic substitution has also emerged as a robust method for creating sterically congested carbon stereocenters, including those found in chiral amino alcohols. nih.gov
Furthermore, chiral hydrogen bonding-based organocatalysts, such as phosphoric acids, ureas, and squaramides, have been employed to promote asymmetric fluorination reactions. researchgate.net These catalysts can activate fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to enable the enantioselective introduction of fluorine into organic molecules. While potassium fluoride (KF) is an inexpensive and safe fluorinating agent, its poor solubility in organic solvents has limited its use in asymmetric synthesis. researchgate.net However, recent developments in phase-transfer catalysis using chiral bis-urea catalysts have enabled the use of KF to produce valuable β-fluoroamines in high yields and enantioselectivities. researchgate.net
Industrial and Large-Scale Synthesis Considerations
Scaling up the synthesis of a chemical compound from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, environmental impact, and the need for high yield and purity.
Process optimization is a critical step in industrial synthesis to ensure economic viability and product quality. This involves systematically adjusting reaction parameters such as temperature, pressure, reaction time, catalyst loading, and reagent stoichiometry. For the synthesis of this compound, which is typically achieved via the Grignard reaction of a methylmagnesium halide with 3'-(trifluoromethyl)acetophenone, careful control of these parameters is essential to maximize the conversion of the ketone and minimize the formation of byproducts.
Modern approaches to process optimization often employ automated systems and flow chemistry. nih.gov Continuous flow processes offer advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for telescoping multiple reaction steps. nih.gov Telescoped reactions reduce waste and increase efficiency by eliminating the need for intermediate workup and purification steps. nih.gov Bayesian optimization algorithms can be used to rapidly identify optimal reaction conditions with a minimal number of experiments, leading to higher yields and purities. nih.gov Purification of the final product on a large scale may involve techniques like distillation or crystallization of adducts, such as bisulfite adducts for carbonyl-containing intermediates. nih.govepo.org
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com The application of these principles is increasingly important in industrial synthesis to minimize environmental impact and improve process safety.
In the context of synthesizing fluorinated aromatic compounds, green chemistry principles can be applied in several ways:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives, such as 2-MeTHF. nih.gov For fluorination steps, this involves moving away from highly toxic reagents towards safer sources like potassium fluoride. rsc.orgeurekalert.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. Mechanochemical protocols, which involve solid-state reactions, can eliminate the need for solvents and reduce energy consumption. rsc.orgrsc.org
Catalysis : Using catalytic reagents in small amounts is preferable to stoichiometric reagents, as this reduces waste. nih.gov
Waste Prevention : Optimizing reactions to minimize byproduct formation and developing methods for catalyst recovery and reuse. nih.gov
Recent advances in green fluorine chemistry include the development of solid-state nucleophilic aromatic fluorination, which is rapid, avoids toxic high-boiling solvents, and can be performed under ambient conditions. rsc.orgrsc.org
Synthetic Routes to Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors, primarily 3'-(trifluoromethyl)acetophenone. The synthesis of this intermediate, in turn, depends on commercially available starting materials like trifluoromethylbenzene or 3-trifluoromethylaniline.
3'-(Trifluoromethyl)acetophenone: This key ketone intermediate can be synthesized via several routes:
Friedel-Crafts Acylation : Trifluoromethylbenzene can be acylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. A greener variation of this method involves using acetic acid with tetrabutylammonium bromide and sodium tert-butoxide under pressure, achieving a high yield. chemicalbook.com
From 3-Trifluoromethylaniline : A common route involves the diazotization of 3-trifluoromethylaniline with sodium nitrite in the presence of an acid (e.g., hydrochloric or sulfuric acid) to form a diazonium salt. google.compatsnap.com This salt is then coupled with acetaldoxime, catalyzed by a copper salt. google.compatsnap.com The resulting compound is subsequently hydrolyzed with acid to yield 3'-(trifluoromethyl)acetophenone. google.comguidechem.com
3-Bromobenzotrifluoride: This compound is another important precursor, which can be converted to 3'-(trifluoromethyl)acetophenone. It also serves as a building block in various organic syntheses. chemimpex.com
Direct Bromination : The most direct method is the bromination of trifluorotoluene using bromine and a catalyst, typically iron powder. patsnap.comgoogle.com
From 3-Aminotrifluorotoluene : An alternative involves the diazotization of 3-aminotrifluorotoluene followed by a Sandmeyer-type reaction with a bromine source.
Table 2: Selected Synthetic Routes for Key Precursors
| Target Compound | Starting Material | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | Trifluoromethylbenzene | Acetic acid, Tetrabutylammonium bromide, Sodium tert-butoxide | 65-75°C, 9 hours, under pressure | 96.3 |
| 3'-(Trifluoromethyl)acetophenone | 3-Trifluoromethylaniline | 1. NaNO₂, H₂SO₄2. Acetaldoxime, CuCl₂, Toluene3. HCl (hydrolysis) | 0-5°C (diazotization & coupling) | ~77 |
Data compiled from various reported synthetic methods. chemicalbook.comguidechem.compatsnap.com
Preparation of 3-(Trifluoromethyl)acetophenone Derivatives
3'-(Trifluoromethyl)acetophenone serves as a crucial intermediate for various chemical syntheses, including agrochemicals. google.com Several effective methods for its preparation have been developed, starting from different commercially available materials.
Another widely used approach is a palladium-catalyzed cross-coupling reaction, a variation of the Heck reaction. google.comepo.org This method utilizes 3-bromo-benzotrifluoride as the starting material, which is reacted with a vinyl ether, such as butyl vinyl ether or ethyl vinyl ether. google.com The reaction is typically catalyzed by a palladium complex, for instance, bis-(dibenzalacetone)-chloroform-palladium, in the presence of a phosphine ligand like triphenylphosphine and a base such as triethylamine. google.comepo.org This coupling reaction produces a trifluoromethyl-alkoxystyrene intermediate (e.g., 3-trifluoromethyl-1-butoxystyrene). google.comepo.org The subsequent hydrolysis of this intermediate, often using aqueous hydrochloric acid in a solvent like N,N-dimethylformamide, cleaves the enol ether to furnish 3'-(trifluoromethyl)acetophenone. epo.org Yields for the final ketone product via this hydrolysis step are reported to be around 73-76%. google.comepo.org
| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 3-Aminobenzotrifluoride | NaNO₂, H₂SO₄, Acetaldoxime, HCl | 3'-(Trifluoromethyl)acetophenone oxime | 3'-(Trifluoromethyl)acetophenone | 60-90% | google.comwipo.int |
| 3-Bromo-benzotrifluoride | Butyl vinyl ether, Pd catalyst, PPh₃, Et₃N, HCl | 3-Trifluoromethyl-1-butoxystyrene | 3'-(Trifluoromethyl)acetophenone | ~73% | google.comepo.org |
Synthesis of Related Trifluoromethylphenyl Propanals
While not a direct precursor to this compound, 3-(3-(trifluoromethyl)phenyl)propanal is a valuable related compound and a key intermediate in the synthesis of pharmaceuticals like Cinacalcet (B1662232). nih.gov Its synthesis highlights alternative strategies for functionalizing the trifluoromethylphenyl scaffold.
An alternative route to this aldehyde involves the oxidation of the corresponding alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol (B128414). chemicalbook.comchemicalbook.com A solution of the alcohol in dichloromethane is treated with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P₂O₅). chemicalbook.comchemicalbook.com This reaction proceeds efficiently at room temperature and, after workup, provides the desired 3-(3-(trifluoromethyl)phenyl)propanal in quantitative yield. chemicalbook.com
| Starting Material | Method | Key Reagents | Final Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene | Mizoroki–Heck Reaction | Acrolein diethyl acetal, Pd(OAc)₂, nBu₄NOAc | 3-(3-(Trifluoromethyl)phenyl)propanal | High yield and purity; Microwave compatible | nih.gov |
| 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | Oxidation | DMSO, P₂O₅ | 3-(3-(Trifluoromethyl)phenyl)propanal | Quantitative yield | chemicalbook.comchemicalbook.com |
Reactivity and Chemical Transformations of 2 3 Trifluoromethyl Phenyl Propan 2 Ol
Reactions of the Trifluoromethylphenyl Moiety
The aromatic ring of the molecule offers another site for chemical transformation, governed by the directing effects of its substituents.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in 2-(3-(Trifluoromethyl)phenyl)propan-2-ol has two substituents: the tertiary alcohol group –C(CH₃)₂OH and the trifluoromethyl group –CF₃.
The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It strongly deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org
The alkyl group (–C(CH₃)₂OH) is a weak electron-donating group (activating) and an ortho, para-director.
When both are present, their effects are combined. The powerful deactivating effect of the -CF₃ group makes electrophilic substitution reactions, such as nitration or halogenation, significantly more difficult than for benzene itself. The directing influences are competitive. The positions ortho to the alkyl group are C2 and C6, and the para position is C4. The positions meta to the -CF₃ group are C2 and C4. Therefore, electrophilic attack is most likely favored at positions 2 and 4, which are activated by the alkyl group and not deactivated by an inductive meta-effect from the -CF₃ group.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires an electron-poor aromatic ring and a good leaving group (like a halogen). masterorganicchemistry.com The presence of the strongly electron-withdrawing -CF₃ group makes the ring highly electron-deficient, which facilitates SNAr reactions. nih.gov If a derivative of this compound containing a leaving group (e.g., F, Cl) at a position ortho or para to the -CF₃ group were used, it would be susceptible to attack by strong nucleophiles.
Table 4: Potential Aromatic Substitution Products
| Reaction Type | Reagent | Potential Major Product(s) |
|---|---|---|
| Electrophilic Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-5-(trifluoromethyl)phenyl)propan-2-ol and 2-(4-Nitro-5-(trifluoromethyl)phenyl)propan-2-ol |
The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to chemical transformation. Its introduction into molecules often enhances metabolic stability in pharmaceutical compounds precisely because it is inert to many chemical and enzymatic processes. mdpi.com
While there are numerous methods to introduce a -CF₃ group onto a molecule, reactions to modify the group itself are rare and require harsh conditions that are generally not compatible with complex organic molecules like this compound. wikipedia.orgbohrium.com Therefore, for this compound, the trifluoromethyl group is considered a chemically inert moiety under most synthetic conditions.
Rearrangement Reactions and Skeletal Rearrangements
Cyclisation Reactions
While no direct intramolecular cyclization of this compound is prominently reported, a potential pathway could be envisioned as a subsequent reaction following its dehydration. The alkene product, 3-(prop-1-en-2-yl)-1-(trifluoromethyl)benzene, could theoretically undergo an intramolecular Friedel-Crafts-type reaction under strongly acidic conditions, where the double bond acts as the nucleophile attacking the aromatic ring.
However, this cyclization is highly unlikely to be efficient. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution reactions. This deactivation presents a significant energy barrier to the intramolecular cyclization pathway.
Role as a Nucleophile or Electrophile in Organic Reactions
The chemical nature of this compound allows it to function as either a nucleophile or an electrophile depending on the reaction conditions.
Role as a Nucleophile: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, allowing it to act as a weak nucleophile. libretexts.org For instance, it can attack strong electrophiles. However, the nucleophilicity of the oxygen is diminished by the strong inductive electron-withdrawal by the 3-(trifluoromethyl)phenyl group.
Role as an Electrophile Precursor: More significantly, this compound serves as an excellent precursor to a potent electrophile. In the presence of a Brønsted or Lewis acid, the hydroxyl group is protonated, leading to its departure as water and the formation of a tertiary benzylic carbocation. researchgate.netrsc.org This carbocation is a strong electrophile that can be attacked by a wide range of nucleophiles. Reactions of this type represent a dehydrative substitution process. researchgate.net The general mechanism is as follows:
R-OH + H⁺ ⇌ R-OH₂⁺ → R⁺ + H₂O R⁺ + Nu⁻ → R-Nu
This Sₙ1-type pathway is central to the reactivity of tertiary benzylic alcohols, allowing for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the tertiary carbon center. researchgate.net
Comparative Reactivity with Non-Fluorinated Analogs
A comparison between this compound and its non-fluorinated analog, 2-phenylpropan-2-ol , highlights the critical role of the trifluoromethyl substituent in modulating reactivity. The primary difference lies in the electronic effect of the -CF₃ group versus a hydrogen atom at the meta position of the phenyl ring.
The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. In contrast, the unsubstituted phenyl ring in 2-phenylpropan-2-ol provides resonance stabilization without such inductive destabilization. This electronic difference has major consequences for reactions that proceed through a carbocation intermediate, such as the Sₙ1 and E1 reactions discussed above.
The rate-determining step in these reactions is the formation of the tertiary benzylic carbocation. libretexts.org The electron-withdrawing -CF₃ group actively destabilizes this positively charged intermediate, increasing the activation energy for its formation. Conversely, the phenyl group in the non-fluorinated analog helps to stabilize the carbocation.
As a result, this compound is significantly less reactive than 2-phenylpropan-2-ol in reactions involving carbocation formation. Higher temperatures or stronger acids would be required to achieve similar reaction rates for acid-catalyzed dehydration compared to its non-fluorinated counterpart. libretexts.org
Conversely, the strong inductive effect of the -CF₃ group increases the acidity of the hydroxyl proton in this compound compared to 2-phenylpropan-2-ol, as it helps to stabilize the resulting alkoxide ion.
Below is a table summarizing the comparative properties and reactivity:
| Feature | This compound | 2-Phenylpropan-2-ol | Rationale |
| Substituent Effect | Strong electron-withdrawal (-I) | Neutral/Weak electron-donation (resonance) | The -CF₃ group is a powerful inductive withdrawing group. |
| Carbocation Stability | Destabilized | Stabilized by resonance | Electron-withdrawing groups destabilize adjacent positive charges. |
| Rate of Sₙ1/E1 Reactions | Slower | Faster | The rate depends on the stability of the carbocation intermediate. libretexts.org |
| Acidity of -OH Proton | More acidic | Less acidic | The -CF₃ group stabilizes the conjugate base (alkoxide). |
Mechanistic Insights and Reaction Pathways
Detailed Reaction Mechanisms for Formation
The synthesis of the tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol, is most effectively achieved through the Grignard reaction. This classic organometallic reaction allows for the formation of new carbon-carbon bonds, making it ideal for constructing the target molecule's carbon skeleton. Two primary Grignard pathways are plausible, both involving the nucleophilic addition of a Grignard reagent to a carbonyl compound.
Pathway A: Reaction of an Aryl Grignard Reagent with a Ketone
This pathway involves the preparation of a Grignard reagent from a trifluoromethyl-substituted aryl halide, followed by its reaction with acetone.
Step 1: Formation of the Grignard Reagent. 3-Bromobenzotrifluoride reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form (3-(trifluoromethyl)phenyl)magnesium bromide. The magnesium atom inserts itself into the carbon-bromine bond in a redox reaction. masterorganicchemistry.comlibretexts.org This process is initiated on the surface of the magnesium metal and can have an induction period before the exothermic reaction begins. hzdr.demt.com
Step 2: Nucleophilic Addition to Acetone. The prepared Grignard reagent is then added to acetone. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetone. libretexts.orgallen.in This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. chemistrysteps.com The reaction typically proceeds through a six-membered ring transition state involving the magnesium atom coordinating with the carbonyl oxygen. cerritos.edu
Step 3: Protonation. The reaction is completed by the addition of a weak acid, such as aqueous ammonium chloride or dilute mineral acid, during workup. This step protonates the alkoxide intermediate to yield the final product, this compound, and a magnesium salt byproduct. pearson.comyoutube.com
Pathway B: Reaction of an Alkyl Grignard Reagent with a Ketone
Alternatively, the compound can be synthesized by reacting an alkyl Grignard reagent with a trifluoromethyl-substituted ketone.
Step 1: Formation of the Grignard Reagent. Methyl bromide or methyl iodide is reacted with magnesium metal in an anhydrous ether to form methylmagnesium bromide or iodide.
Step 2: Nucleophilic Addition to 1-(3-(trifluoromethyl)phenyl)ethan-1-one. The methyl Grignard reagent then acts as the nucleophile, attacking the carbonyl carbon of 1-(3-(trifluoromethyl)phenyl)ethan-1-one. Similar to Pathway A, this results in the formation of a tetrahedral magnesium alkoxide intermediate.
Step 3: Protonation. Subsequent acidic workup protonates the alkoxide to furnish the desired tertiary alcohol, this compound.
Investigation of Reaction Intermediates
The formation of this compound via the Grignard reaction involves several key transient species.
Grignard Reagent ((3-(Trifluoromethyl)phenyl)magnesium bromide): This organomagnesium compound is a critical intermediate. mnstate.edu While often depicted as a simple R-Mg-X structure, in ethereal solvents, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, involving the monomeric form and a dimeric form, as well as the dialkyl/diarylmagnesium and magnesium halide species. The carbon-magnesium bond is highly polarized, conferring a significant carbanionic character on the carbon atom, making it a potent nucleophile and a strong base. masterorganicchemistry.commnstate.edu
Tetrahedral Alkoxide Intermediate: Following the nucleophilic attack of the Grignard reagent on the carbonyl carbon, a magnesium alkoxide is formed. chemistrysteps.compearson.com This intermediate features a central carbon atom bonded to the phenyl ring, two methyl groups, and an oxygen atom coordinated to the MgX cation. chemistrysteps.com This species is stable in the anhydrous reaction mixture and awaits protonation in the final workup step to yield the tertiary alcohol. mnstate.edu
Radical Intermediates: The formation of the Grignard reagent itself is believed to proceed through radical intermediates. The mechanism involves single electron transfer (SET) from the magnesium metal to the aryl halide, generating an aryl radical and a radical anion, which then combine on the magnesium surface. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Transformations
Formation of the Grignard Reagent: The reaction between an organic halide and magnesium metal is thermodynamically favorable and highly exothermic. hzdr.de However, it is often characterized by a kinetically challenging initiation phase, known as an induction period. mt.com This delay is attributed to the need to overcome an activation energy barrier, which involves removing the passivating magnesium oxide layer and forming active radical centers on the metal surface. hzdr.de Once initiated, the reaction can proceed very rapidly, releasing a significant amount of heat that must be carefully controlled. hzdr.demt.com The rate-determining step in the formation of some alkyl Grignard reagents has been suggested to be the initial electron transfer from magnesium to the alkyl halide. harvard.edu
Nucleophilic Addition to Carbonyl: The subsequent reaction of the formed Grignard reagent with a ketone is typically very fast and also exothermic. nih.gov Competition kinetics studies have shown that some Grignard reagents react with ketones at rates that may be diffusion-controlled. nih.gov The reaction is essentially irreversible due to the large pKa difference between the starting alkyl group (as a carbanion) and the resulting alcohol product. cerritos.edu
| Reaction Stage | Kinetic Characteristics | Thermodynamic Characteristics |
|---|---|---|
| Grignard Reagent Formation | Often has an induction period (kinetically slow initiation). Rate-determining step can be electron transfer. harvard.edu Can become very rapid post-initiation. | Highly exothermic (thermodynamically favorable). hzdr.de |
| Nucleophilic Addition | Generally very fast, potentially diffusion-controlled. nih.gov | Exothermic and effectively irreversible. cerritos.edu |
The presence of the trifluoromethyl group is expected to influence these parameters. The formation of (3-(trifluoromethyl)phenyl)magnesium bromide may be kinetically slower and thermodynamically less favorable than the formation of phenylmagnesium bromide due to the destabilizing electron-withdrawing nature of the CF₃ group on the adjacent carbanionic center. Conversely, in Pathway B, the CF₃ group on the ketone would enhance the electrophilicity of the carbonyl carbon, likely increasing the rate of the nucleophilic addition step.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, and its presence on the phenyl ring profoundly influences the reaction pathways for the formation of this compound. nih.govmdpi.com
Inductive Effect: The primary influence of the -CF₃ group is its strong inductive electron-withdrawing effect (-I effect). nih.gov This is due to the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the aromatic ring.
Effect on Grignard Reagent Formation: The strong -I effect of the -CF₃ group deactivates the aryl halide towards the insertion of magnesium. By withdrawing electron density, it destabilizes the partial negative charge that develops on the carbon atom during the formation of the carbon-magnesium bond. This makes the formation of (3-(trifluoromethyl)phenyl)magnesium bromide more challenging compared to unsubstituted phenylmagnesium bromide, potentially requiring harsher conditions or longer reaction times. researchgate.net Studies on trifluoromethyl-substituted phenyl Grignard reagents have highlighted their potential for thermal instability, which must be considered during synthesis. researchgate.net
Effect on Carbonyl Reactivity: When the -CF₃ group is present on the ketone precursor, as in 1-(3-(trifluoromethyl)phenyl)ethan-1-one (Pathway B), its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the C=O bond, it makes the carbon atom more positive and thus more susceptible to attack by the nucleophilic Grignard reagent. This increases the reactivity of the ketone towards nucleophilic addition. nih.gov
Stabilization of Intermediates and Transition States: While destabilizing to the carbanionic character of the Grignard reagent, the electron-withdrawing -CF₃ group can stabilize negatively charged transition states in other reaction types. nih.gov In the context of the Grignard addition, it stabilizes the developing negative charge on the oxygen atom in the transition state leading to the alkoxide intermediate.
| Substituent | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -H | 0.00 | Neutral reference |
| -CH₃ | -0.17 | Electron-donating |
| -Cl | 0.23 | Electron-withdrawing |
| -NO₂ | 0.78 | Strongly electron-withdrawing |
| -CF₃ | 0.54 | Strongly electron-withdrawing nih.gov |
The Hammett constant (σₚ) provides a quantitative measure of the electronic effect of a substituent. The large positive value for the -CF₃ group confirms its strong electron-withdrawing character, intermediate between a chloro and a nitro group, which is central to its influence on reaction mechanisms and pathways. nih.gov
Applications in Advanced Chemical Synthesis
Building Block in the Synthesis of Complex Organic Molecules
While direct examples of the application of 2-(3-(trifluoromethyl)phenyl)propan-2-ol are specific to certain fields, its structural isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol (B128414), is recognized as a versatile building block in organic synthesis. This highlights the utility of the 3-(trifluoromethyl)phenylpropyl scaffold in constructing complex molecular architectures. Compounds with trifluoromethyl groups are frequently used as building blocks for creating fluorinated molecules with potential pharmaceutical applications. organic-chemistry.org The trifluoromethylphenyl motif is a key component in the synthesis of various heterocyclic compounds, such as furo[3,2-c]pyridines, which are of interest in medicinal chemistry. researchgate.net The introduction of trifluoromethylated synthons, like α-trifluoromethyl amines, is considered a valuable strategy for accessing novel bioactive molecules. nih.gov
The reactivity of the tertiary alcohol in this compound allows for its conversion into other functional groups, enabling its incorporation into larger, more intricate structures. For instance, it can be derived from its corresponding ketone, 1-(3-trifluoromethyl)phenyl-propan-2-one, an intermediate used in the synthesis of other pharmacologically active molecules. google.com
Precursor for Pharmaceutical Intermediates
The 3-(trifluoromethyl)phenylpropyl moiety is a critical pharmacophore in several active pharmaceutical ingredients (APIs). The presence of the -CF3 group can enhance a drug's metabolic stability and its ability to cross biological membranes. fluoromart.com
The calcimimetic drug Cinacalcet (B1662232), used to treat hyperparathyroidism, is perhaps the most prominent pharmaceutical derived from the 3-(trifluoromethyl)phenylpropane scaffold. nih.govresearchgate.net The synthesis of Cinacalcet extensively utilizes intermediates derived from this structure. The most common synthetic routes involve key intermediates such as 3-(3-trifluoromethylphenyl)propanal or 3-(3-trifluoromethyl)phenyl)propan-1-ol . nih.govniscpr.res.ingoogle.com
These intermediates are typically synthesized starting from materials like 3-(trifluoromethyl)benzaldehyde (B1294959) or 1-bromo-3-(trifluoromethyl)benzene and then undergo several steps to build the three-carbon chain. nih.govniscpr.res.in The final key step in the synthesis of Cinacalcet is the reductive amination of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine. nih.gov
The following table outlines a typical synthetic sequence to a key Cinacalcet precursor, illustrating the importance of this chemical framework.
| Step | Reactant(s) | Reagent(s) / Catalyst | Product | Yield | Reference |
| 1 | 3-(Trifluoromethyl)benzaldehyde | Malonic acid, Piperidine, Pyridine (B92270) | (E)-3-[3-(Trifluoromethyl)phenyl]acrylic acid | - | niscpr.res.in |
| 2 | (E)-3-[3-(Trifluoromethyl)phenyl]acrylic acid | Pd/C, H₂ | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | - | beilstein-journals.org |
| 3 | Ethyl-3[3(trifluoromethyl) phenyl] propanoate | NaBH₄, LiBr | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | 82% | niscpr.res.in |
| 4 | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | Oxidizing Agent | 3-(3-Trifluoromethyl)phenyl)propanal | - | nih.gov |
This table represents a generalized pathway; specific conditions and yields may vary between different published methods.
While the propan-1-ol isomer is more commonly cited, the synthesis of the related drug Fenfluramine (B1217885) has been achieved via the ketone 1-(3-trifluoromethyl)phenyl-propan-2-one , which is the direct precursor to this compound. google.com This establishes the utility of the propan-2-one/ol framework in pharmaceutical synthesis.
The structural motif of this compound is relevant in the design of neuroprotective agents. Research has demonstrated that its isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, exhibits neuroprotective effects against apoptosis in certain neuronal cells. The mechanism is thought to involve interactions with biochemical pathways that reduce neuronal damage, indicating therapeutic potential for neurodegenerative diseases.
Furthermore, compounds containing a 1,3-disubstituted phenyl ring, similar to the subject compound, have been used to create potent neuroprotective agents. For example, homo-bis-nitrones designed as analogues of α-phenyl-N-tert-butylnitrone (PBN) have shown significant antioxidant and neuroprotective properties in models of ischemia. mdpi.commdpi.com The design of these molecules, such as (1Z,1′Z)-1,1′-(1,3-phenylene)bis(N-benzylmethanimine oxide), incorporates the core phenyl structure that is central to this compound. mdpi.com
Utilization in Agrochemical Research
The trifluoromethylphenyl group is a well-established component in modern agrochemicals. The inclusion of trifluoromethyl groups in pyridine structures, for example, is a key strategy in the development of new herbicides and pesticides. nih.gov Research into pyrrole-based derivatives has identified compounds with a 2-alkyl-4-bromo-5-(trifluoromethyl)pyrrole-3-carbonitrile structure as having excellent fungicidal activity. mdpi.com
More directly, the related compound 3-(3-(trifluoromethyl)phenyl)propan-1-ol has been noted for its application in formulating agrochemicals, particularly pesticides. Its properties can lead to more effective crop protection solutions, potentially enhancing agricultural productivity and promoting sustainable practices by improving the efficacy of the active ingredients.
Applications in Materials Science
The unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and hydrophobicity, make trifluoromethyl-containing compounds attractive for materials science applications. fluoromart.com The propanol (B110389) derivative, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, is utilized in the development of advanced materials, including specialized coatings and polymers. Its incorporation can enhance durability and resistance to environmental degradation, making it valuable for high-performance materials. While specific polymerization studies involving this compound are not widely documented, its structural features suggest its potential as a monomer or additive to impart desirable fluorinated properties to various material backbones.
Chiral Auxiliaries and Ligands Derived from this compound
Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.
This compound is a chiral tertiary alcohol. If synthesized by the reduction of the prochiral ketone 1-(3-trifluoromethyl)phenyl-propan-2-one, a racemic mixture of (R)- and (S)-enantiomers is formed. These enantiomers can potentially be separated (resolved) and used as chiral building blocks. Chiral tertiary alcohols, especially those bearing trifluoromethyl groups, are valuable precursors in asymmetric synthesis. nih.gov For example, the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been achieved with high efficiency using rhodium catalysts derived from chiral amino acids. organic-chemistry.org
Although no specific use of this compound as a chiral auxiliary has been reported, chiral alcohols are a well-known class of compounds used for this purpose. They can be converted into chiral ligands or catalysts that facilitate enantioselective transformations, such as aldol (B89426) reactions or hydrogenations. The presence of the trifluoromethyl group can enhance the effectiveness of such catalysts through electronic and steric effects. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are standard practice for determining the most stable three-dimensional arrangement of a molecule. researchgate.net For 2-(3-(trifluoromethyl)phenyl)propan-2-ol, such studies would begin by optimizing the molecular geometry to find the lowest energy conformation.
This analysis would involve calculating key structural parameters. These parameters would include the bond lengths between atoms (e.g., C-C bonds in the phenyl ring and propanol (B110389) chain, C-F bonds), bond angles defining the spatial relationship between atoms, and dihedral angles, which describe the rotation around bonds, such as the bond connecting the phenyl ring to the propanol group. The results would likely be compared to experimental data from techniques like X-ray crystallography if a crystalline sample were available. researchgate.net Computational methods are often used when experimental data is unavailable or to complement it. sigmaaldrich.com
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative, as specific computational data for this molecule is not available in the reviewed literature. The values represent typical ranges for similar organic molecules.
| Parameter | Predicted Value Range | Description |
|---|---|---|
| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å | The length of carbon-carbon bonds within the phenyl ring. |
| C-C (Aliphatic) Bond Length | 1.52 - 1.54 Å | The length of single bonds between carbon atoms in the propanol group. |
| C-O Bond Length | 1.42 - 1.44 Å | The length of the carbon-oxygen bond in the alcohol group. |
| C-F Bond Length | 1.33 - 1.35 Å | The length of the carbon-fluorine bonds in the trifluoromethyl group. |
| C-C-O Bond Angle | 108° - 110° | The angle around the tertiary carbon of the propanol group. |
Computational Analysis of Reactivity and Selectivity
Computational methods are invaluable for predicting how and where a molecule will react. Analysis of the molecule's electronic structure can identify sites susceptible to attack by electrophiles or nucleophiles. For this compound, this would involve mapping the electron density and calculating molecular orbitals.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, would further quantify the molecule's reactivity. researchgate.net This analysis could predict, for example, the regioselectivity of reactions involving the aromatic ring or the reactivity of the tertiary alcohol group. nih.gov
Prediction of Reaction Mechanisms and Transition States
Beyond predicting reactivity, computational chemistry can elucidate the step-by-step pathway of a chemical reaction. uobasrah.edu.iq For a potential reaction involving this compound, such as dehydration of the alcohol, computational methods can map the entire reaction coordinate.
This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products. researchgate.netarxiv.org Calculating the structure and energy of the transition state is critical for determining the reaction's activation energy, which governs the reaction rate. arxiv.org For instance, in a dehydration reaction, calculations would model the protonation of the hydroxyl group, the departure of a water molecule to form a tertiary carbocation, and any subsequent rearrangements or proton loss to form an alkene. Modern machine learning models are also being developed to predict transition state structures with increasing accuracy. uni.lu
Modeling of Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, a property that profoundly influences a molecule's characteristics. nih.gov Computational modeling can precisely quantify these effects in this compound.
The strong inductive effect (-I effect) of the -CF₃ group, caused by the high electronegativity of the fluorine atoms, withdraws electron density from the phenyl ring. mdpi.com This deactivation makes the aromatic ring less susceptible to electrophilic substitution compared to unsubstituted benzene (B151609). Computational tools like Natural Bond Orbital (NBO) analysis or electrostatic potential mapping can visualize and quantify this electron withdrawal. mdpi.com An electrostatic potential map would show a region of lower electron density (more positive potential) on the phenyl ring, particularly at the ortho and para positions relative to the -CF₃ group. mdpi.com This effect also increases the acidity of nearby protons and can stabilize adjacent negative charges or destabilize adjacent positive charges. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Analytical and Structural Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity can be assembled.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of distinct hydrogen environments and their neighboring atoms. For this compound, the expected signals include a singlet for the two equivalent methyl (CH₃) groups, a singlet for the hydroxyl (O-H) proton, and a set of multiplets for the four protons on the aromatic ring. docbrown.info The integration of these signals would correspond to a 6:1:4 proton ratio. The hydroxyl proton signal can be confirmed by its disappearance upon adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample. docbrown.info
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments. In this molecule, eight distinct signals are anticipated: one for the two equivalent methyl carbons, one for the quaternary carbon bearing the hydroxyl group, one for the quaternary carbon attached to the trifluoromethyl group, four for the aromatic C-H carbons, and one for the trifluoromethyl (CF₃) carbon. A key feature is the splitting of the CF₃ carbon signal into a quartet due to coupling with the three fluorine atoms. Similarly, the aromatic carbon directly bonded to the CF₃ group will also appear as a quartet, albeit with a smaller coupling constant. rsc.orgdocbrown.info
¹⁹F NMR Spectroscopy : Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific technique for characterization. The spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms, confirming the presence and electronic environment of the -CF₃ group. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on known chemical shifts of analogous structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| -C(CH₃)₂ | ~1.6 | ~32 | Singlet (¹H), Singlet (¹³C) |
| -OH | Variable (~1.8-2.5) | N/A | Singlet (¹H) |
| -C (OH)(CH₃)₂ | N/A | ~73 | Singlet |
| Aromatic C-H | ~7.4-7.8 | ~123-131 | Multiplets |
| Aromatic C -CF₃ | N/A | ~131 | Quartet |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₁₀H₁₁F₃O, corresponding to a monoisotopic mass of approximately 204.076 g/mol . uni.lu
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 204. However, for tertiary alcohols, this peak can be weak or absent due to the instability of the molecular ion. docbrown.info The fragmentation pattern provides crucial structural clues:
Loss of a methyl radical (•CH₃): A prominent peak is expected at m/z 189, corresponding to the [M-15]⁺ ion. This results from the cleavage of a carbon-carbon bond to form a stable tertiary benzylic oxonium ion. This is often the base peak for similar tertiary alcohols. nih.gov
Loss of water (H₂O): A peak at m/z 186, corresponding to the [M-18]⁺ ion, may be present, resulting from the elimination of water.
Further Fragmentation: The aromatic ring itself can fragment, leading to characteristic peaks such as m/z 145 for the [C₇H₄F₃]⁺ ion (loss of propanone) or m/z 77 for a phenyl group, although the trifluoromethyl substituent will alter the typical benzene (B151609) ring fragmentation.
Table 2: Predicted Mass Spectrometry Adducts and Fragments for this compound
| Adduct/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₂F₃O]⁺ | 205.083 | Protonated molecule, common in ESI/CI |
| [M]⁺ | [C₁₀H₁₁F₃O]⁺ | 204.076 | Molecular ion |
| [M-CH₃]⁺ | [C₉H₈F₃O]⁺ | 189.052 | Loss of a methyl group; likely a major fragment |
| [M-H₂O]⁺ | [C₁₀H₉F₃]⁺ | 186.065 | Loss of water |
| [CF₃-Ph]⁺ | [C₇H₄F₃]⁺ | 145.026 | Fragment corresponding to the trifluoromethylphenyl cation |
Data derived from predicted values. uni.lu
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. researchgate.net
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The broadness is due to intermolecular hydrogen bonding. docbrown.info
C-H Stretches: Absorptions between 3000-3100 cm⁻¹ correspond to the aromatic C-H stretching, while absorptions between 2850-3000 cm⁻¹ are due to the aliphatic C-H stretching of the methyl groups.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations.
C-O Stretch: A moderate absorption for the tertiary alcohol C-O stretch is expected around 1150-1200 cm⁻¹.
Table 3: Key Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretching | Aromatic | 3000 - 3100 | Medium |
| C-H Stretching | Aliphatic (CH₃) | 2850 - 3000 | Medium |
| C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium to Weak |
| C-F Stretching | Trifluoromethyl | 1100 - 1350 | Strong |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is essential for separating the target compound from starting materials, byproducts, or solvents, and for quantifying its purity.
Gas chromatography (GC) is a suitable technique for analyzing volatile compounds like this compound. libretexts.org The sample is vaporized and transported by an inert carrier gas through a column. Separation is based on the differential partitioning of components between the mobile gas phase and a stationary phase. 50megs.com
For this compound, a capillary column with a non-polar (e.g., DB-5) or mid-polarity stationary phase would likely be used. A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte. cloudfront.net The retention time of the compound is a key identifier, and the area under its peak in the chromatogram is proportional to its concentration, allowing for purity determination. purdue.edu A consideration for tertiary alcohols is their potential to dehydrate at high temperatures in the GC injection port, which could lead to the formation of an alkene impurity that would also be detected. cloudfront.net
High-Performance Liquid Chromatography (HPLC) is a premier method for the purity assessment of non-volatile or thermally sensitive compounds, and it is highly effective for aromatic compounds. researchgate.netacs.org For this compound, a reversed-phase HPLC method is typically employed.
This involves a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. researchgate.net A gradient elution system, where the composition of the mobile phase is changed over time—for example, by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water—is often used to achieve efficient separation of the main compound from any impurities. Detection is typically performed using a UV detector, as the phenyl ring in the molecule absorbs UV light strongly, generally around 254 nm.
Table 4: List of Chemical Compounds
| Compound Name | Molecular Formula | Role |
|---|---|---|
| This compound | C₁₀H₁₁F₃O | Main Subject |
| Acetonitrile | C₂H₃N | HPLC Solvent |
| Methanol | CH₄O | HPLC Solvent |
| Deuterium Oxide | D₂O | NMR Reagent |
| 1-(3-trifluoromethyl-phenyl)-propan-2-one | C₁₀H₉F₃O | Related Compound |
| 2-phenyl-2-propanol | C₉H₁₂O | Related Compound |
Column Chromatography for Purification
Column chromatography is a fundamental and widely utilized purification technique in synthetic chemistry, suitable for the separation of compounds on a gram scale. uvic.ca The principle of this method relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. uvic.ca For a compound such as this compound, which possesses a polar alcohol group, this technique is essential for isolating it from non-polar byproducts or unreacted starting materials that may be present after synthesis.
The stationary phase is typically a solid adsorbent, with silica gel (SiO₂) and alumina (B75360) (Al₂O₃) being the most common choices. uvic.cacolumbia.edu Given the presence of the hydroxyl group, this compound is a polar molecule. Polar compounds tend to adsorb more strongly to polar stationary phases like silica gel. uvic.calibretexts.org The separation is achieved by eluting the column with a solvent, or a mixture of solvents (the mobile phase), which flows down the column. Less polar compounds spend more time in the mobile phase and are eluted first, while more polar compounds, which interact more strongly with the stationary phase, are eluted later. libretexts.org
The selection of an appropriate solvent system is critical for a successful separation and is often determined beforehand using thin-layer chromatography (TLC). uvic.ca A common strategy for compounds of intermediate polarity, such as tertiary alcohols, involves using a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The polarity of the mobile phase can be finely tuned by adjusting the ratio of these solvents to achieve optimal separation between the desired product and any impurities. columbia.edu For instance, purification of other trifluoromethyl-containing compounds has been successfully achieved using silica gel column chromatography with a hexane/ethyl acetate eluent system. amazonaws.com While specific chromatographic conditions for this compound are not detailed in the surveyed literature, the general methodology is standard for this class of compounds.
Table 1: Typical Components in Column Chromatography for Purifying Tertiary Alcohols
| Component | Role | Common Examples | Rationale for Use |
|---|---|---|---|
| Stationary Phase | Adsorbent | Silica Gel (SiO₂), Alumina (Al₂O₃) | Polar surface interacts with polar functional groups, such as the hydroxyl group of the alcohol, enabling separation based on polarity. uvic.cacolumbia.edu |
| Mobile Phase (Eluent) | Solvent | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Solubilizes the compound mixture and competes for sites on the stationary phase. The ratio of solvents is adjusted to control the elution speed and separation efficiency. columbia.eduamazonaws.com |
| Sample Application | Loading | Dissolved in a minimal amount of eluent | Ensures the sample is applied as a concentrated band at the top of the column for optimal separation. epfl.ch |
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to a complete and highly accurate molecular structure. caltech.edu
While X-ray crystallography is a cornerstone of chemical characterization, its application is contingent upon the ability to grow a suitable single crystal of the compound, which can sometimes be a challenging step. In the context of trifluoromethyl-containing compounds and tertiary benzylic alcohols, this method has been successfully used to elucidate their solid-state structures, confirming molecular connectivity and stereochemical configurations. acs.orgresearchgate.net However, a search of the scientific literature and crystallographic databases indicates that a crystal structure for this compound has not been reported. Should a crystal structure be determined, it would provide definitive data as outlined in the table below.
Table 2: Key Structural Parameters Obtained from X-ray Crystallography
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. | Defines the basic packing arrangement of the molecules in the solid state. |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Indicates the presence or absence of inversion centers and other symmetry elements, which is relevant for chiral or achiral packing. caltech.edu |
| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-C, C-O, C-F). | Provides precise measurements to confirm the covalent framework of the molecule and compare with theoretical values. |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, C-O-H). | Defines the local geometry around each atom, such as the tetrahedral arrangement around the central quaternary carbon. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the rotational orientation of the phenyl group relative to the propan-2-ol moiety. |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds or van der Waals forces. | Elucidates how molecules pack together in the crystal lattice, for instance, through hydrogen bonding involving the hydroxyl groups. |
Future Research Directions and Outlook
Development of More Sustainable Synthetic Routes
The industrial demand for trifluoromethyl-containing compounds, particularly in the pharmaceutical sector, necessitates the development of greener and more cost-effective synthetic methodologies. While traditional syntheses often rely on Grignard reactions or nucleophilic substitutions, future efforts are likely to focus on sustainability.
Research into the synthesis of precursors for drugs like Cinacalcet (B1662232) has highlighted pathways that could be adapted for more sustainable production. nih.govresearchgate.net These include the use of cascade reactions and microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net A key area of development will be the use of catalysts that are less reliant on expensive and toxic heavy metals. For instance, processes are being explored where palladium catalysts used in coupling reactions can be efficiently recovered and reused as Pd/Al2O3. nih.govresearchgate.net
Furthermore, the broader movement toward a bio-based economy offers opportunities. Research into the valorization of glycerol, a byproduct of biodiesel production, to create bio-propanols could inspire new routes to propanol-based chemical skeletons. chemistryviews.org Adapting such bio-derived intermediates to incorporate the trifluoromethylphenyl moiety represents a long-term goal for sustainable synthesis.
Key Research Goals for Sustainable Synthesis:
Catalyst Development: Designing highly efficient, recoverable, and non-toxic catalysts to replace precious metals.
Process Intensification: Utilizing technologies like flow chemistry and microwave reactors to improve efficiency and reduce waste. nih.govresearchgate.net
Bio-based Feedstocks: Investigating routes that begin with renewable resources to construct the alcohol backbone. chemistryviews.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product.
Exploration of Novel Reactivity Patterns
The tertiary alcohol group, particularly when adjacent to a trifluoromethyl-substituted phenyl ring, presents a unique electronic and steric environment. Future research will likely focus on uncovering and harnessing novel reactivity at this center.
A significant challenge in synthetic chemistry has been the functionalization of tertiary alcohols, which are often prone to elimination side reactions. nih.gov Recent advances in the dehydroxylative fluorination of tertiary alcohols using reagents like Selectfluor present a new frontier. acs.org This allows for the direct conversion of the hydroxyl group to a fluorine atom, a transformation of high value in medicinal chemistry. Exploring the substrate scope and mechanism of such reactions for compounds like 2-(3-(trifluoromethyl)phenyl)propan-2-ol is a key research direction.
Another area of interest is the stereospecific manipulation of the tertiary chiral center. While traditional SN2 reactions are ineffective at tertiary carbons, newer methods using Lewis-acid-catalyzed solvolysis have enabled the stereochemical inversion of chiral tertiary alcohols. nih.gov Applying these innovative strategies could allow for the synthesis of specific stereoisomers of derivatives, which is crucial for pharmacological activity.
Moreover, the unique properties of fluorinated alcohols, such as their high hydrogen bond donating ability and low nucleophilicity, allow them to act as powerful reaction media or promoters for various transformations, including C-H activation and cycloadditions. researchgate.netrsc.org Investigating how this compound or similar structures can participate in or influence such reactions could lead to the discovery of unprecedented chemical transformations.
Expansion of Applications in Emerging Fields
While this compound is primarily recognized as a building block in pharmaceutical synthesis, its unique properties suggest potential applications in other advanced fields. The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability, which are valuable beyond drug design. mdpi.com
Potential Emerging Applications:
Agrochemicals: The same features that make trifluoromethyl groups desirable in pharmaceuticals can be applied to the design of new pesticides and herbicides with improved potency and environmental persistence profiles.
Materials Science: Fluorinated compounds are integral to advanced materials such as polymers and liquid crystals. The rigid structure and specific intermolecular interactions of this compound could be exploited in the design of new functional materials. For example, the study of how trifluoromethyl groups influence crystal packing and polymorphism in related benzanilides suggests potential for creating materials with tailored solid-state properties. researchgate.net
Radiolabeling and Imaging: The development of methods for incorporating fluorine-18 (B77423) (¹⁸F) is critical for Positron Emission Tomography (PET), a powerful medical imaging technique. nih.gov While introducing ¹⁸F into complex molecules remains a challenge, developing routes to synthesize ¹⁸F-labeled this compound could provide valuable new PET tracers for studying diseases. nih.govacs.org
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For a molecule like this compound, computational studies can provide deep insights.
Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are increasingly used to study related fluorinated and hydroxylated compounds. nih.gov These methods can be applied to:
Predict Reactivity: Calculate thermochemical parameters like bond dissociation energies to predict which parts of the molecule are most likely to react. nih.gov
Understand Conformation: Analyze the stable conformations of the molecule and the energy barriers between them, which is critical for understanding its interaction with biological targets. researchgate.net
Simulate Spectra: Predict NMR, IR, and other spectral data to aid in characterization. researchgate.netasianresassoc.org
Rational Drug Design: Use molecular docking simulations to predict how the molecule and its derivatives might bind to protein targets, guiding the design of more potent and selective drugs. asianresassoc.org
By simulating solvent effects and analyzing frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surfaces, researchers can gain a detailed understanding of the molecule's electronic structure and its potential for non-covalent interactions, which are the basis of molecular recognition and catalysis. asianresassoc.org
Table 1: Examples of Computational Methods and Their Applications
| Computational Method | Application for this compound | Potential Insights | Reference for Method |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, calculation of thermochemical parameters. | Predicting molecular stability, reactivity, and vibrational frequencies. | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to describe atomic and bond properties. | Identifying and characterizing intra-molecular hydrogen bonds and other non-covalent interactions. | nih.gov |
| Molecular Docking | Simulating the binding of the molecule to a protein active site. | Predicting binding affinity and mode, guiding design of pharmacologically active derivatives. | asianresassoc.org |
| ADMET Analysis | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage assessment of drug-likeness for derived compounds. | researchgate.net |
Challenges and Opportunities in the Field of Fluorinated Tertiary Alcohols
The study of fluorinated tertiary alcohols like this compound is a field rich with both challenges and opportunities. Overcoming these hurdles will be key to unlocking the full potential of this class of compounds.
Challenges:
Synthetic Difficulty: The synthesis of sterically hindered tertiary alcohols, especially those containing fluorine, can be challenging. Reactions often require harsh conditions or highly reactive reagents, and controlling stereochemistry is a significant obstacle. nih.govnih.gov
Cost of Fluorinating Reagents: Many reagents used to introduce fluorine or trifluoromethyl groups are expensive and can be hazardous, limiting their use on an industrial scale.
Radiolabeling Complexity: Translating fluorination reactions to use the short-lived ¹⁸F isotope for PET imaging is a major hurdle. Reactions must be extremely fast and efficient, often with only nanomole quantities of the fluoride (B91410), a stark contrast to standard synthetic chemistry. nih.govacs.org
Toxicity Concerns: The high stability of the carbon-fluorine bond can lead to persistence in the environment, and the toxicity of some fluorinated compounds requires careful consideration during development. researchgate.net
Opportunities:
Pharmaceutical Innovation: Fluorine is present in a significant percentage of modern pharmaceuticals. mdpi.com The unique ability of the trifluoromethyl group to modulate a molecule's physical and biological properties means that new derivatives of fluorinated tertiary alcohols will continue to be highly sought-after as potential new drugs. jelsciences.com
Catalysis and Green Chemistry: The unique solvent properties of fluorinated alcohols are increasingly being exploited to enable reactions that are difficult or impossible in conventional solvents. researchgate.netresearchgate.net This opens up new avenues for developing cleaner, more efficient chemical processes.
Enabling Difficult Transformations: As highlighted by advances in dehydroxylative fluorination, these compounds serve as testbeds for developing new synthetic methods for challenging transformations that can then be applied more broadly across organic chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-(trifluoromethyl)phenyl)propan-2-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common synthesis involves hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to generate 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by reaction with acetic anhydride and a catalyst (e.g., sulfuric acid) to form 1-(3-(trifluoromethyl)phenyl)propan-2-one. Reductive amination with ethylamine and a borohydride reagent (e.g., NaBH4) yields the final product. Optimizing temperature (60–80°C for hydrolysis) and stoichiometric ratios (e.g., 1:1.2 ketone:ethylamine) can improve yields up to 85% .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the tertiary alcohol structure and trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR). IR spectroscopy identifies the hydroxyl stretch (~3400 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 204 (M⁺) and fragmentation patterns for structural validation. Purity can be assessed via HPLC with UV detection at 254 nm .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances stability under acidic conditions but may promote dehydration under strong bases (e.g., NaOH). Stability studies in buffered solutions (pH 2–12) at 25°C show <5% degradation over 24 hours at pH 7–9, but >20% decomposition at pH >10 due to β-elimination. Use inert atmospheres and low temperatures (<4°C) for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in reductive amination steps be addressed to minimize impurities?
- Methodological Answer : Competing imine formation and over-reduction can be mitigated by using selective reducing agents (e.g., NaBH(OAc)₃) and controlled pH (4–6). Kinetic studies show that maintaining a 10% excess of ethylamine reduces side products like 1-(3-(trifluoromethyl)phenyl)propan-2-ol-N-oxide to <0.2% .
Q. What advanced chromatographic methods detect trace impurities of this compound in fenfluramine APIs?
- Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient achieves LOD of 0.05 ppm. Quantify using MRM transitions m/z 204 → 159 (analyte) and m/z 202 → 145 (internal standard, 1-[2-(trifluoromethyl)phenyl]-2-propanone) .
Q. What computational models predict the toxicity of this compound and its metabolites?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict metabolic oxidation pathways. ADMET predictions using SwissADME indicate low hepatotoxicity (Bioavailability Score: 0.55) but potential CYP3A4 inhibition. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group deactivates the phenyl ring, reducing electrophilic substitution rates. Suzuki-Miyaura coupling with 4-bromophenylboronic acid requires Pd(PPh₃)₄ catalyst and elevated temperatures (100°C, 24 h) for 60% yield. Contrast with non-fluorinated analogs (85% yield under same conditions) .
Q. How can discrepancies in reported synthesis yields (60–85%) be resolved?
- Methodological Answer : Variability arises from purification methods (e.g., column chromatography vs. distillation) and residual solvents. Design a Design of Experiment (DoE) matrix varying reaction time, temperature, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 12 h, 5 mol% catalyst) for reproducible 82% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
